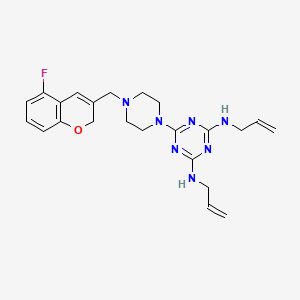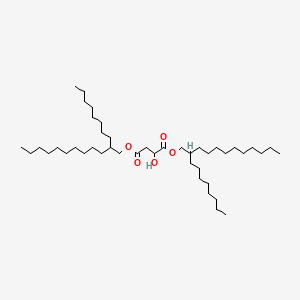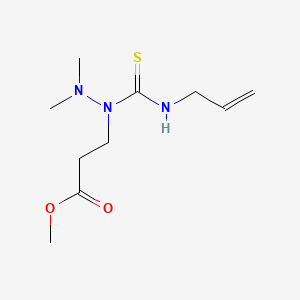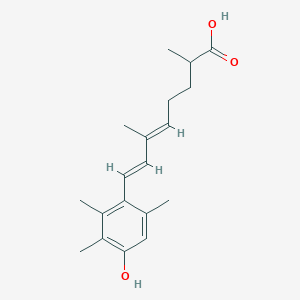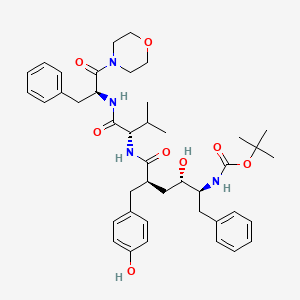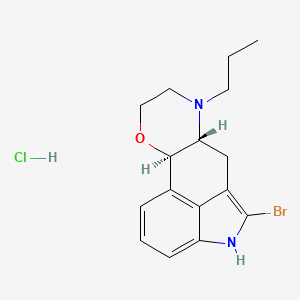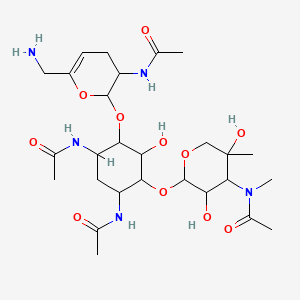
Platinate(1-), (1,2-cyclohexanediamine-N,N')(2-hydroxy-1,2,3-propanetricarboxylato(3-)-01,03)-, hydrogen, (SP-4-2-(trans))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinate(1-), (1,2-cyclohexanediamine-N,N’)(2-hydroxy-1,2,3-propanetricarboxylato(3-)-01,03)-, hydrogen, (SP-4-2-(trans))- is a complex platinum compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of platinum complexes typically involves the reaction of platinum salts with appropriate ligands under controlled conditions. For this specific compound, the synthesis might involve:
Starting Materials: Platinum salts (e.g., potassium tetrachloroplatinate), 1,2-cyclohexanediamine, and 2-hydroxy-1,2,3-propanetricarboxylic acid.
Reaction Conditions: The reaction is usually carried out in an aqueous medium, with careful control of pH and temperature to ensure the correct coordination of ligands to the platinum center.
Purification: The product is typically purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of platinum complexes often involves large-scale reactions in reactors, followed by purification steps such as filtration, crystallization, and drying. The specific conditions would depend on the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum complexes can undergo various types of chemical reactions, including:
Oxidation-Reduction: Platinum can change its oxidation state, which is crucial for its catalytic properties.
Substitution: Ligands around the platinum center can be substituted with other ligands, altering the compound’s properties.
Coordination: Platinum can form coordination complexes with various ligands, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reactions: Ligand exchange reactions often use solvents like water, ethanol, or acetone.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might produce higher oxidation state platinum complexes, while substitution reactions might yield new platinum-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Platinum complexes are widely used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization.
Biology and Medicine
Platinum compounds, such as cisplatin, are well-known for their use in cancer treatment. They work by binding to DNA and disrupting cell division.
Industry
In industry, platinum complexes are used in catalytic converters, fuel cells, and various chemical synthesis processes.
Wirkmechanismus
The mechanism of action of platinum complexes often involves coordination to biological molecules, such as DNA or proteins. This coordination can disrupt normal cellular functions, leading to cell death in the case of cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
The uniqueness of Platinate(1-), (1,2-cyclohexanediamine-N,N’)(2-hydroxy-1,2,3-propanetricarboxylato(3-)-01,03)-, hydrogen, (SP-4-2-(trans))- lies in its specific ligand arrangement, which can influence its reactivity, stability, and biological activity.
Eigenschaften
CAS-Nummer |
112295-51-9 |
|---|---|
Molekularformel |
C12H20N2O7Pt |
Molekulargewicht |
499.38 g/mol |
IUPAC-Name |
cyclohexane-1,2-diamine;hydron;2-hydroxypropane-1,2,3-tricarboxylate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C6H8O7.Pt/c7-5-3-1-2-4-6(5)8;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-6H,1-4,7-8H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
XHPOYOVFZLSTHT-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].C1CCC(C(C1)N)N.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-[3-(diethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12764896.png)
